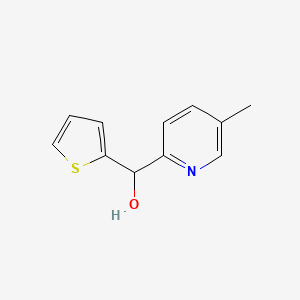
2,4-Dibromo-3,6-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-3,6-difluorobenzoic acid is an organic compound with the molecular formula C7H2Br2F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by bromine atoms, and the hydrogen atoms at positions 3 and 6 are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,6-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method is the bromination of 3,6-difluorobenzoic acid using bromine in the presence of a catalyst. The reaction conditions usually involve:
Solvent: Acetic acid or dichloromethane
Temperature: Room temperature to 50°C
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-3,6-difluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form various derivatives, such as 2,4-dibromo-3,6-difluorobenzyl alcohol.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, or lithium aluminum hydride
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Oxidation: Potassium permanganate or chromium trioxide
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-3,6-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-3,6-difluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Difluorobenzoic acid
- 2,6-Difluorobenzoic acid
- 3,4-Dibromobenzoic acid
- 3,5-Dibromobenzoic acid
Uniqueness
2,4-Dibromo-3,6-difluorobenzoic acid is unique due to the specific arrangement of bromine and fluorine atoms on the benzoic acid ring. This unique structure imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H2Br2F2O2 |
|---|---|
Molekulargewicht |
315.89 g/mol |
IUPAC-Name |
2,4-dibromo-3,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Br2F2O2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,(H,12,13) |
InChI-Schlüssel |
NWYHWZSLBBJJMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)F)Br)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
![3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)
![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)


![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)

![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)



![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B13085633.png)
